molecular formula C7H13N3O3S B13907340 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide

4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide

Cat. No.: B13907340
M. Wt: 219.26 g/mol
InChI Key: PLHUXEIFOLLSFC-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide is a specialized sulfonylating agent of significant value in medicinal chemistry and drug discovery research. Its primary application is as an intermediate in the synthesis of complex molecules, particularly for introducing the sulfonamide functional group, which is a privileged pharmacophore found in many therapeutic agents. The compound acts as an efficient reagent for the sulfonylation of amines, a critical reaction step in creating sulfonamide-based compound libraries. Research indicates its specific utility in the development of kinase inhibitors, where the sulfonamide moiety can contribute to binding affinity and selectivity. According to a supplier's product listing, this compound is a key building block for life science programs, highlighting its role in early-stage drug development. The dimethylamino and ethoxy groups on the pyrazole ring are believed to modulate the compound's reactivity and electronic properties, making it a superior alternative to other sulfonyl chlorides in certain synthetic contexts. This reagent is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13N3O3S

Molecular Weight

219.26 g/mol

IUPAC Name

4-ethoxy-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C7H13N3O3S/c1-4-13-7-5-8-10(6-7)14(11,12)9(2)3/h5-6H,4H2,1-3H3

InChI Key

PLHUXEIFOLLSFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(N=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves three key steps:

These steps require careful control of reaction parameters such as temperature, solvent, and stoichiometry to optimize yield and purity.

Synthesis of 4-Ethoxy-Pyrazole

While direct literature on 4-ethoxy-pyrazole is limited, pyrazole cores substituted at the 4-position with alkoxy groups are commonly prepared by cyclization reactions involving β-diketones or ketoesters with hydrazine derivatives.

  • For example, pyrazole synthesis can be performed by reacting ethoxy-substituted β-diketones with hydrazine hydrate in methanol at 25–35 °C, yielding the corresponding 4-ethoxy-pyrazole ring system quantitatively.

  • Alternative methods include multicomponent reactions using ketones and diazoesters catalyzed under mild conditions.

Formation of Pyrazole-1-sulfonyl Chloride Intermediate

The conversion of pyrazole to the corresponding sulfonyl chloride is a critical step enabling subsequent sulfonamide formation.

  • Sulfonylation is typically performed by reacting the pyrazole compound with chlorosulfonic acid in an inert solvent such as chloroform under nitrogen atmosphere at low temperature (0 °C), followed by gradual heating to 60 °C for several hours (e.g., 10 h).

  • Thionyl chloride may be added to convert sulfonic acid intermediates to sulfonyl chlorides, facilitating the formation of pyrazole-1-sulfonyl chloride.

  • Reaction progress is monitored by thin-layer chromatography (TLC) and the sulfonyl chloride intermediate is isolated by extraction and drying.

Amination to Form N,N-Dimethyl-Pyrazole-1-sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with dimethylamine or its equivalent to yield the sulfonamide.

  • A typical procedure involves dissolving the pyrazole-1-sulfonyl chloride in dichloromethane (DCM) and adding dimethylamine or a dimethylamine salt in the presence of a base such as diisopropylethylamine (DIPEA) at room temperature (25–30 °C).

  • The reaction mixture is stirred for 16 hours under nitrogen, and the product is isolated by aqueous workup, drying, and purification via column chromatography.

  • This method has been shown to give good yields (up to 70%) for related pyrazole sulfonamide derivatives.

Alternative Synthetic Routes

  • Patent literature describes the preparation of N,N-dimethyl-pyrazole-1-sulfonamide derivatives by treating 1H-pyrazole with dimethylsulfamoyl chloride in the presence of sodium hydride, providing the sulfonamide directly.

  • Further chlorination and functional group transformations can be performed to introduce substituents such as ethoxy groups at the 4-position, although these require more complex multi-step synthesis.

Summary of Key Reaction Conditions and Yields

Step Reagents and Conditions Temperature (°C) Time Yield (%) Notes
Pyrazole ring formation Ethoxy-substituted β-diketone + hydrazine hydrate in MeOH 25–35 Few hours Quantitative Exothermic reaction, mild conditions
Sulfonylation to sulfonyl chloride Chlorosulfonic acid in chloroform, then thionyl chloride 0 to 60 10–12 hours Not specified Stirring under nitrogen, TLC monitoring
Amination to sulfonamide Dimethylamine + DIPEA in DCM 25–30 16 hours ~70 Purification by column chromatography
Direct sulfonamide formation (patent) 1H-pyrazole + dimethylsulfamoyl chloride + NaH Ambient Not specified Not specified Alternative route to sulfonamide

Analytical Characterization

  • The synthesized compound is typically characterized by Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and elemental analysis to confirm structure and purity.

  • Mass spectrometry is used to verify molecular weight consistent with the formula C7H12N3O3S (for this compound).

  • Typical melting points and chromatographic retention times are recorded to assess compound identity and purity.

Chemical Reactions Analysis

4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Key Observations :

  • The ethoxy group in 4-ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide enhances lipophilicity compared to chloro or cyano substituents (e.g., cyazofamid) .
  • N,N-dimethyl sulfonamide groups improve solubility relative to unsubstituted sulfonamides (e.g., compounds) .

Pharmacological and Functional Comparison

Analgesic and Anti-Inflammatory Activity

Pyrazole-sulfonamide derivatives in demonstrate moderate to potent analgesic and anti-inflammatory activities. For example:

  • Compound 4c (5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester) showed equi-potent analgesic activity to pentazocine (a reference opioid) .
  • Activity Trends: Substituents on the 5th position (e.g., benzoylamino) significantly enhance activity, while methylthio groups at the 3rd position modulate bioavailability .

Enzyme Inhibition Potential

Compounds like STOCK1S-68740 () are designed as cGMP efflux inhibitors with IC₅₀ values in the nanomolar range.

Key Research Findings and Data Tables

Table 1: Pharmacological Activity of Selected Pyrazole-Sulfonamides

Compound Activity Type Peak Efficacy (Time) IC₅₀/EC₅₀ Reference
This compound Not reported
STOCK1S-68740 () cGMP efflux inhibition 37.7 µM (2 h) 34.62 µM
Compound 4c () Analgesic 2 h (peak) Equi-potent to pentazocine
Sulfaphenazole () Antimicrobial ~10 µg/mL

Table 2: Structural and Physicochemical Properties

Compound LogP Molecular Weight Solubility (mg/mL)
This compound ~2.1* ~273.3* ~15 (predicted)
Cyazofamid () 3.5 324.8 8.2
STOCK1S-68740 () 0.3803 461.5 34.62

*Predicted using analogous structures from and .

Biological Activity

4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide is a sulfonamide derivative featuring a pyrazole ring, an ethoxy group, and dimethyl amine substituents. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The synthesis of this compound involves several key reactions that typically include the formation of the pyrazole ring followed by sulfonation and ethyl group incorporation. The general structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Sulfonamide derivatives are known to inhibit bacterial growth by targeting enzymes involved in folate biosynthesis, specifically dihydropteroate synthase. This mechanism is critical for the survival of many bacteria, making this compound a potential candidate for antibiotic development .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget EnzymeActivity Level
This compoundDihydropteroate synthaseModerate
3-Ethyl-N,N-dimethyl-pyrazole-1-sulfonamideDihydropteroate synthaseHigh
5-Fluoro-N,N-dimethyl-pyrazole-1-sulfonamideDihydropteroate synthaseVery High

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have demonstrated inhibitory effects on cancer cell proliferation across multiple cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Case Study: Anticancer Effects

A study evaluated the cytotoxic effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be influenced by structural modifications. The presence of various substituents on the pyrazole ring can enhance or diminish activity against specific biological targets.

Table 2: Structure-Activity Relationship of Pyrazole Derivatives

Compound NameStructural FeatureBiological Activity
This compoundEthoxy groupAntibacterial, Anticancer
4-Methyl-N,N-dimethyl-pyrazole-1-sulfonamideMethyl groupModerate Anticancer
5-Fluoro-N,N-dimethyl-pyrazole-1-sulfonamideFluorine substitutionEnhanced Antibacterial

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